![molecular formula C11H11NO B13832908 1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyroquilon is a systemic fungicide primarily used to control rice blast disease. It is often formulated as a solution in cyclohexane at a concentration of 10 micrograms per milliliter. This compound is known for its ability to inhibit melanin biosynthesis in fungi, thereby preventing the development of fungal infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyroquilon involves the cyclization of appropriate precursors under controlled conditions. The key steps include the formation of the pyrroloquinolinone core through a series of cyclization and oxidation reactions. Specific details on the reaction conditions and catalysts used are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Pyroquilon typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards. The final product is dissolved in cyclohexane to achieve the desired concentration of 10 micrograms per milliliter .
Analyse Chemischer Reaktionen
Types of Reactions: Pyroquilon undergoes various chemical reactions, including:
Oxidation: Pyroquilon can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can convert Pyroquilon into its corresponding dihydro derivatives.
Substitution: Pyroquilon can participate in substitution reactions, particularly at the nitrogen and carbon atoms in the pyrroloquinolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which may have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Pyroquilon has a wide range of scientific research applications:
Wirkmechanismus
Pyroquilon exerts its effects by binding to the naphthol pocket of fungal trihydroxynaphthalene reductase, an enzyme involved in melanin biosynthesis. This binding inhibits the enzyme’s activity, preventing the formation of melanin and thereby hindering the development of fungal infections . The molecular targets and pathways involved in this mechanism are crucial for its antifungal activity.
Vergleich Mit ähnlichen Verbindungen
Tricyclazole: Another fungicide that inhibits melanin biosynthesis in fungi.
Carpropamid: Used to control rice blast disease by inhibiting melanin biosynthesis.
Isoprothiolane: A systemic fungicide with a similar mode of action.
Uniqueness: Pyroquilon is unique in its specific binding to the naphthol pocket of fungal trihydroxynaphthalene reductase, which distinguishes it from other fungicides that may target different enzymes or pathways. Its formulation in cyclohexane at a concentration of 10 micrograms per milliliter also provides a stable and effective delivery method for agricultural applications .
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),7-trien-9-one |
InChI |
InChI=1S/C11H11NO/c13-10-5-7-12-6-4-8-2-1-3-9(10)11(8)12/h3-4,6H,1-2,5,7H2 |
InChI-Schlüssel |
XOMCWUAQMIBCIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=C1)C(=O)CCN3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


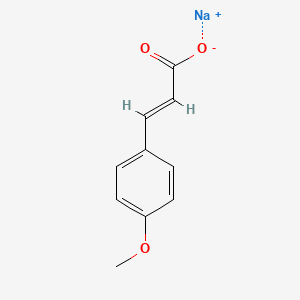
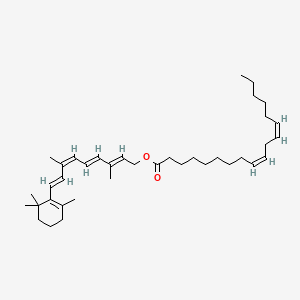

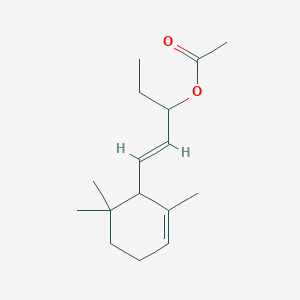
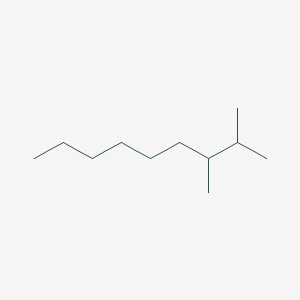
![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)
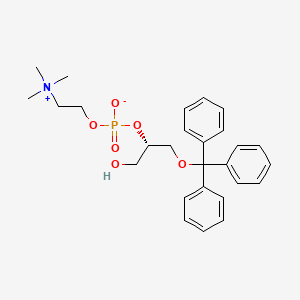
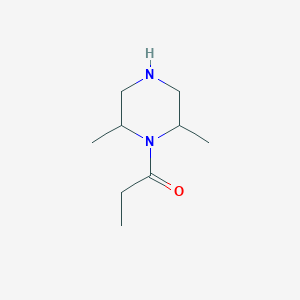

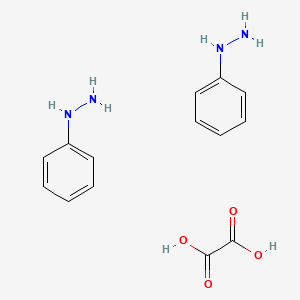
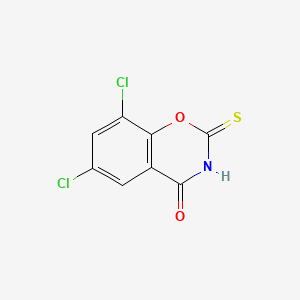

![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
